molecular formula C19H16N2O4S B3263880 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 381181-82-4

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3263880
CAS No.: 381181-82-4
M. Wt: 368.4 g/mol
InChI Key: JLKDJURJZFXJHM-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 4 and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety at position 2. Thiazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-13-8-6-12(7-9-13)14-11-26-19(20-14)21-18(22)17-10-24-15-4-2-3-5-16(15)25-17/h2-9,11,17H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDJURJZFXJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by ZINC01139158 is the microtubule dynamics . Microtubules, composed of tubulin, are dynamic structures that undergo constant assembly and disassembly. By inhibiting tubulin polymerization, ZINC01139158 disrupts this dynamic equilibrium. This disruption can affect various downstream processes, including cell division, intracellular transport, and maintenance of cell shape.

Pharmacokinetics

The metabolism and excretion of these compounds can vary depending on their specific structures. It’s important to note that the bioavailability of a compound can be influenced by various factors, including its solubility, stability, and the presence of transporters or metabolic enzymes.

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H17N3O3S
  • Molecular Weight : 375.47 g/mol

The structure includes a thiazole ring, a methoxyphenyl group, and a benzodioxine moiety, which are critical for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and benzodioxane moieties. For instance:

  • A series of thiazole derivatives have shown enhanced antiproliferative effects against melanoma and prostate cancer cells, with IC50 values in the nanomolar range compared to micromolar ranges for related compounds .
  • The mechanism of action is primarily through the inhibition of tubulin polymerization, which disrupts cancer cell division .

2. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated significant anti-inflammatory properties:

  • Research indicates that derivatives of 1,4-benzodioxane exhibit notable anti-inflammatory activity. For example, a study reported that specific regioisomers showed varying degrees of efficacy depending on the position of substituents on the benzodioxane structure .
  • The compound’s ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions.

3. Other Therapeutic Applications

Beyond anticancer and anti-inflammatory activities, this compound may have additional therapeutic applications:

  • Antioxidant Activity : Some derivatives have shown hepatoprotective and antioxidant effects, suggesting potential use in liver-related disorders .
  • Cytotoxicity : Studies have indicated cytotoxic effects against various cancer cell lines, highlighting its potential in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or benzodioxane portions can significantly influence potency and selectivity. For instance:

ModificationEffect on Activity
Substituent position on thiazoleAlters binding affinity to target proteins
Variation in methoxy groupModifies solubility and bioavailability

Case Studies

Several case studies provide insights into the effectiveness of similar compounds:

  • Study by Idris et al. (2022) : Investigated a series of benzodioxane derivatives with modifications leading to enhanced anticancer properties, particularly against ovarian carcinoma models .
  • Research on Thiazole Derivatives : A study showed that specific thiazole derivatives could inhibit tumor growth in xenograft models by targeting multiple pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of benzodioxine-thiazole hybrids. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent on Thiazole (Position 4) Benzodioxine Carboxamide Position Key Functional Groups/Modifications Molecular Weight (g/mol)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) 4-Methoxyphenyl 2 Methoxy (-OCH₃), benzodioxine ~370.4 (calculated)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide 4-Bromophenyl 3 Bromo (-Br), benzodioxine ~415.3 (calculated)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-Methoxyphenyl, 5-methyl 6 Methyl (-CH₃), methoxy, benzodioxine ~384.4 (calculated)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide 4-Acetamidophenyl 6 (benzodioxine) Acetamido (-NHCOCH₃), pyrrolidinone ~492.5 (calculated)

Key Findings from Comparative Analysis

In contrast, the bromo substituent in the analog introduces electron-withdrawing effects, which may alter reactivity or metabolic stability. The methyl group at position 5 of the thiazole ring in increases steric bulk, possibly affecting membrane permeability or target selectivity.

Spectroscopic Properties :

  • IR spectra of related thiazole derivatives (e.g., ) show characteristic absorption bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) . The absence of C=O bands in tautomeric forms (e.g., triazole-thiones) confirms structural rearrangements .
  • ¹H-NMR shifts for aromatic protons in the benzodioxine ring typically appear at δ 6.8–7.2 ppm, while methoxy protons resonate at δ 3.7–3.9 ppm .

Biological Implications: The acetamidophenyl analog incorporates a polar acetamido group, which may enhance solubility but reduce blood-brain barrier penetration compared to the methoxy-substituted target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride. Similar protocols for thiazole-amide coupling are described in (e.g., reflux in ethanol with isothiocyanates) . Yields for such reactions range from 27% to 60% in related systems, depending on substituent steric effects (e.g., reports 27% yield for a cyclopropane-carboxamide analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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